molecular formula C10H10FNO2 B11902383 5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

Cat. No.: B11902383
M. Wt: 195.19 g/mol
InChI Key: BPHHPQVNDVZQQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is a fluorinated derivative of tetrahydroquinoline, a compound known for its diverse biological activities and applications in medicinal chemistry. The incorporation of a fluorine atom into the quinoline structure enhances its chemical properties, making it a valuable compound for various scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound are similar to the synthetic routes described above but are optimized for large-scale production. This includes the use of high-purity reagents, controlled reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various quinoline derivatives, which can be further functionalized for specific applications .

Scientific Research Applications

5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antineoplastic properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s ability to form strong interactions with biological molecules, leading to its observed biological activities. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 6-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
  • 7-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid
  • 3-Hydroxy-4,5-dihydro[1,2,3]oxadiazolo[3,4-a]quinolin-10-ium

Uniqueness

5-Fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid is unique due to its specific fluorine substitution at the 5-position, which imparts distinct chemical and biological properties compared to other fluorinated quinoline derivatives.

Properties

Molecular Formula

C10H10FNO2

Molecular Weight

195.19 g/mol

IUPAC Name

5-fluoro-1,2,3,4-tetrahydroquinoline-2-carboxylic acid

InChI

InChI=1S/C10H10FNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-3,9,12H,4-5H2,(H,13,14)

InChI Key

BPHHPQVNDVZQQU-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C=CC=C2F)NC1C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.